![molecular formula C20H22N2O2 B564860 (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid CAS No. 63944-54-7](/img/structure/B564860.png)
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid
Overview
Description
(1R)-17-Ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid is a complex polycyclic alkaloid characterized by a rigid pentacyclic scaffold with an ethyl substituent at position 17 and a carboxylic acid group at position 1. Its stereochemistry (1R configuration) and fused ring system contribute to its unique physicochemical and biological properties. The compound shares structural homology with iboga alkaloids, such as noribogaine and catharanthine derivatives, which are known for neuropharmacological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₁H₂₄N₂O₂
- Molecular Weight : 336.43 g/mol
- Stereochemistry : (1R,18R) configuration
- Functional Groups : Carboxylic acid (-COOH), ethyl (-CH₂CH₃), and tertiary amine.
- LogP : 3.19 (indicative of moderate lipophilicity) .
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparison
Key Observations :
- Ring Systems: The target compound and noribogaine share a pentacyclic core, but noribogaine replaces the carboxylic acid with a hydroxyl group, altering solubility and receptor affinity .
- Substituent Effects : The nitrobenzoic acid derivative (C₂₅H₁₆N₂O₆) introduces electron-withdrawing nitro groups, significantly increasing molecular weight and polarity compared to the target compound .
- Stereochemical Variance : The (15S,19S)-configured analogue in has a smaller molecular weight (322.40 vs. 336.43) due to fewer carbon atoms, impacting binding kinetics.
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
*LogD at pH 5.5; †Estimated based on structural similarity.
Key Observations :
Biological Activity
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid is a complex organic compound notable for its unique pentacyclic structure and potential biological activities. This compound's intricate carbon framework and the presence of multiple double bonds suggest a variety of pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
The compound features a pentacyclic structure with a carboxylic acid functional group. Its IUPAC name indicates specific stereochemistry and highlights its potential reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₂O₂ |
Molecular Weight | 304.42 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that compounds with complex cyclic structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.
- Antimicrobial Properties : The presence of nitrogen atoms in the structure may enhance antimicrobial activity against various pathogens by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially making it a candidate for further investigation in cancer therapeutics.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally similar compounds and found that they could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . In vitro assays demonstrated that compounds with similar pentacyclic frameworks showed IC50 values in the low micromolar range against various cancer cell lines.
Antimicrobial Effects
Research published in Phytotherapy Research indicated that compounds related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism was proposed to involve disruption of bacterial cell wall synthesis.
Cytotoxicity Studies
In another investigation reported in Cancer Letters, the cytotoxic effects of related diazabicyclic compounds were assessed using MTT assays on human cancer cell lines . Results indicated that these compounds could induce apoptosis and inhibit cell migration at concentrations that did not affect normal cells significantly.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies using molecular docking simulations have suggested binding affinities to key enzymes involved in metabolic pathways relevant to cancer progression .
Properties
IUPAC Name |
(1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-13-9-12-10-20(19(23)24)17-15(7-8-22(11-12)18(13)20)14-5-3-4-6-16(14)21-17/h3-6,9,12,18,21H,2,7-8,10-11H2,1H3,(H,23,24)/t12?,18?,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHYWTOIDWEUIY-BOKYVJDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675560 | |
Record name | (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63944-54-7 | |
Record name | (5xi,18beta)-3,4-Didehydroibogamine-18-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.